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Compound of Interest

Compound Name: 3-Chloro-4-iodobenzoic acid

Cat. No.: B1370186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated
Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular building blocks is paramount. 3-Chloro-4-iodobenzoic acid (CAS No. 58123-72-1)

is not merely another halogenated aromatic; it is a highly versatile scaffold engineered for

selective, sequential functionalization. The presence of two distinct halogens—iodine and

chlorine—on a benzoic acid ring provides a powerful tool for synthetic chemists. The significant

difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for

programmed, site-selective cross-coupling reactions, making this molecule a cornerstone

intermediate in the construction of complex, multi-substituted aromatic systems. This guide

provides a comprehensive overview of its properties, synthesis, reactivity, and applications,

offering field-proven insights for its effective utilization in research and development.

Core Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its

application. The key identifiers and physicochemical characteristics of 3-Chloro-4-
iodobenzoic acid are summarized below.
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Property Value Source(s)

CAS Number 58123-72-1 [1]

IUPAC Name 3-chloro-4-iodobenzoic acid

Molecular Formula C₇H₄ClIO₂

Molecular Weight 282.46 g/mol

Melting Point ~210 °C [2]

Boiling Point 348.3 ± 27.0 °C (Predicted) [2]

SMILES C1=CC(=C(C=C1C(=O)O)Cl)I

InChI Key
UTKNSLUWERDCPS-

UHFFFAOYSA-N
[2]

XLogP3 2.7

Appearance
Solid (typically off-white

powder)
[2]

Synthesis Pathway: From Amino Precursor to Iodo-
Functionalized Core
A reliable and scalable synthesis is critical for the utility of any chemical building block. 3-
Chloro-4-iodobenzoic acid is efficiently prepared from its corresponding amine, 3-chloro-4-

aminobenzoic acid, via a diazotization followed by a Sandmeyer-type reaction with an iodide

source. This classic transformation provides a clean and high-yielding route to the desired

product.[3][4][5]

Detailed Experimental Protocol: Synthesis via
Diazotization-Iodination
This protocol outlines the conversion of 3-chloro-4-aminobenzoic acid to 3-chloro-4-
iodobenzoic acid.

Step 1: Diazotization of the Amine
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-

chloro-4-aminobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and

water at 0-5 °C.

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.1

eq) in water dropwise. The addition rate should be controlled to prevent the temperature from

rising.

Stir the resulting mixture at 0-5 °C for 30-45 minutes after the addition is complete. The

formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Iodination (Sandmeyer-type Reaction)

In a separate beaker, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with

vigorous stirring. Effervescence (release of N₂ gas) will be observed.

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60

°C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

Cool the mixture to room temperature. A precipitate of the crude product should form.

Step 3: Workup and Purification

Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

To remove unreacted starting material and byproducts, the solid can be washed with a cold,

dilute solution of sodium thiosulfate to reduce any excess iodine.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic

acid/water) to yield pure 3-chloro-4-iodobenzoic acid.
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Synthesis Workflow

3-Chloro-4-aminobenzoic Acid

Step 1: Diazotization
(HCl, NaNO₂, 0-5 °C)

Aryl Diazonium Salt
(In Situ Intermediate)

Step 2: Iodination
(KI Solution)

Crude Product
(Solid Precipitate)

Step 3: Purification
(Filtration & Recrystallization)

3-Chloro-4-iodobenzoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Chloro-4-iodobenzoic acid.

Chemical Reactivity and Synthetic Utility
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The synthetic power of 3-chloro-4-iodobenzoic acid stems from the differential reactivity of its

C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is

significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl

bond.[6] This reactivity hierarchy (I > Br > Cl) is the cornerstone of its use in sequential

synthesis.[7]

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming

C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures common in

pharmaceuticals.[8][9][10] 3-Chloro-4-iodobenzoic acid serves as an excellent electrophilic

partner in this reaction, coupling selectively at the iodine position.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
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Field-Proven Protocol: Selective Suzuki-Miyaura
Coupling
This protocol provides a robust method for coupling an arylboronic acid with 3-chloro-4-
iodobenzoic acid.

Materials & Reagents:

3-Chloro-4-iodobenzoic acid (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried Schlenk flask, add 3-chloro-4-iodobenzoic acid, the arylboronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert

atmosphere.

Add the degassed solvent system via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by TLC or LC-MS.

Upon completion (typically 2-12 hours), cool the mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to protonate the

carboxylic acid, then extract the product into the organic layer.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or recrystallization to obtain

the pure 3-chloro-4'-substituted-biphenyl-4-carboxylic acid.

This selective reaction yields a product where the chlorine atom remains untouched, available

for subsequent downstream transformations, illustrating the concept of sequential cross-

coupling.

3-Chloro-4-iodobenzoic Acid

Suzuki Coupling
(Pd Catalyst, R¹-B(OH)₂)

4-Aryl-3-chlorobenzoic Acid

Buchwald-Hartwig Amination
(Pd Catalyst, R²R³NH)

Path A

Heck Reaction
(Pd Catalyst, Alkene)

Path B

4-Aryl-3-aminobenzoic Acid Derivative 4-Aryl-3-alkenylbenzoic Acid Derivative

Click to download full resolution via product page

Caption: Logic of sequential cross-coupling enabled by differential reactivity.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 3-chloro-4-
iodobenzoic acid. Standard techniques include Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Technique Expected Observations

¹H NMR

The spectrum will show three signals in the

aromatic region (typically 7.0-8.5 ppm). Due to

the substitution pattern, one would expect a

doublet, a doublet of doublets, and another

doublet, reflecting the coupling between

adjacent protons. The proton ortho to the iodine

(at C5) will likely be the most downfield.

¹³C NMR

Expect seven distinct signals: one for the

carboxylic carbon (~165-170 ppm) and six for

the aromatic carbons. The carbons directly

attached to the halogens (C3-Cl and C4-I) will

have characteristic chemical shifts influenced by

the electronegativity and anisotropic effects of

the halogens. The C-I signal is typically

observed at a lower chemical shift (~90-100

ppm) compared to other aromatic carbons.

IR Spectroscopy

Key absorption bands will include a broad O-H

stretch from the carboxylic acid (~2500-3300

cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹),

C=C stretches in the aromatic ring (~1400-1600

cm⁻¹), and C-Cl (~700-800 cm⁻¹) and C-I (~500-

600 cm⁻¹) stretches in the fingerprint region.

Mass Spectrometry

The molecular ion peak ([M]⁺) will be observed

at m/z ≈ 282. The isotopic pattern will be

characteristic of a molecule containing one

chlorine atom, with an [M+2]⁺ peak

approximately one-third the intensity of the [M]⁺

peak.
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Applications in Drug Discovery and Development
The true value of 3-chloro-4-iodobenzoic acid lies in its application as a versatile intermediate

for synthesizing pharmacologically active compounds. The 3-chloro-4-substituted-phenyl motif

is present in numerous drug candidates. Its utility is particularly evident in the development of

kinase inhibitors, where precise substitution on the phenyl ring is crucial for binding affinity and

selectivity.

Derivatives of the closely related precursor, 4-amino-3-chlorobenzoic acid, have been used to

synthesize potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in

oncology.[11] The synthetic strategies often involve converting the amine to other functionalities

or using it as an anchor point, but the underlying chloro-substituted scaffold is critical. 3-
Chloro-4-iodobenzoic acid provides a direct and powerful route to analogues where a

carbon-carbon bond is desired at the 4-position, bypassing the need to start from the amino-

substituted precursor for certain synthetic designs. The ability to perform sequential couplings

allows for the rapid generation of molecular libraries with diverse substitutions at both the 3-

and 4-positions, accelerating structure-activity relationship (SAR) studies.

Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. 3-Chloro-4-iodobenzoic
acid must be handled with appropriate precautions.

GHS Hazard Statements: According to supplier safety data, this compound is classified with

the following hazards:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and

nitrile gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2][12]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
3-Chloro-4-iodobenzoic acid is a prime example of a molecular tool designed for purpose. Its

value extends far beyond its basic structure; it lies in the synthetic possibilities unlocked by the

differential reactivity of its two halogen atoms. For researchers in drug discovery and materials

science, this compound offers a reliable and strategic platform for building complex molecular

architectures through programmed, sequential cross-coupling reactions. By understanding its

properties, synthesis, and reactivity as detailed in this guide, scientists can fully leverage its

potential to accelerate innovation and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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